Monolaurin
Overview
Description
Monolaurin is a chemical derived from lauric acid and glycerin, and is a byproduct of coconut fat . It is also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol . For the past two decades, research scientists have been investigating possible applications for monolaurin in medicine, sanitization, and food preservation .
Synthesis Analysis
Monolaurin is synthesized using a cleaner and simpler one-step enzymatic production in an inert membrane reactor, where the reaction and enzyme separation are conducted simultaneously in one unit . The esterification reaction between lauric acid and glycerin is catalyzed by Candida antarctica lipase (Lipozyme 435) in a solvent-free system under mild temperatures . The optimal conditions were a molecular sieve of 14.85% w/w, a temperature of 56.95 °C, an enzyme amount of 5.38% w/w, and a molar ratio of 4.75% w/w .
Molecular Structure Analysis
Monolaurin is a monoglyceride, and it is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 .
Chemical Reactions Analysis
Monolaurin is produced through the esterification of lauric acid with glycerol . The decrease in the lauric acid:glycerol molar ratio was significant to enhance the monolaurin production .
Physical And Chemical Properties Analysis
Monolaurin is a monoglyceride with a chemical formula of C15H30O4 . It is the mono-ester formed from glycerol and lauric acid . Its molar mass is 274.401 g·mol−1 .
Scientific Research Applications
Antibacterial Agent in Infectious Diseases
- Scientific Field : Infectious Diseases
- Application Summary : Monolaurin has shown promising antimicrobial activity against Staphylococcus aureus, a common cause of skin infections, respiratory disease, and food poisoning .
- Methods of Application : The study used the agar dilution method for determining the minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates. Scanning electron microscope (SEM) was used to detect morphological changes in S.aureus after treatment with monolaurin .
- Results : The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml. SEM showed cell elongation and swelling in the outer membrane of S.aureus in the presence of 1xMIC of monolaurin .
Dietary Supplement in Poultry Production
- Scientific Field : Poultry Production
- Application Summary : Alpha-monolaurin, a form of monolaurin, has been studied for its effects on growth performance, biochemical parameters, lipid profiles, liver oxidative stress, and immune response in broilers .
- Methods of Application : Alpha-monolaurin was included at the levels of 0 (control), 0.25, 0.5, and 1 g/kg in broiler diets .
Antiviral Agent
- Scientific Field : Virology
- Application Summary : Research has shown that Monolaurin can inhibit the replication of enveloped viruses, including herpes simplex virus (HSV), influenza, and others .
- Results : Monolaurin disrupts the lipid coating of viruses, preventing their entry into host cells and reducing viral load .
Cold and Flu Prevention
- Scientific Field : Immunology
- Application Summary : Monolaurin might have antibacterial and antiviral effects, possibly aiding in the prevention of the common cold, flu, and even more severe viral infections like herpes and shingles .
- Results : The specific results or outcomes obtained are not detailed in the source .
Chronic Fatigue Syndrome (CFS) Management
- Scientific Field : Neurology
- Application Summary : Monolaurin is being explored for its potential in managing chronic fatigue syndrome .
- Results : The specific results or outcomes obtained are not detailed in the source .
Inactivation of Gram Negative Bacteria
- Scientific Field : Microbiology
- Application Summary : One study demonstrated that monolaurin could inactivate gram negative bacteria including H. Pylori .
- Results : The inactivation of H. Pylori was accomplished with minimal side effects like bacterial resistance .
Synergistic Interactions with β-lactam Antibiotics
- Scientific Field : Pharmacology
- Application Summary : Monolaurin has shown synergistic interactions with β-lactam antibiotics against Staphylococcus aureus. This study aims to examine the efficacy of monolaurin both individually and in combination with β-lactam antibiotics against Staphylococcus aureus isolates .
- Methods of Application : Agar dilution method was used for determination of minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates. Scanning electron microscope (SEM) was used to detect morphological changes in S.aureus after treatment with monolaurin. Conventional and Real-time Polymerase chain reaction (RT-PCR) were performed to detect of beta-lactamase (blaZ) gene and its expressional levels after monolaurin treatment .
- Results : The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml. SEM showed cell elongation and swelling in the outer membrane of S.aureus in the presence of 1xMIC of monolaurin. bla Z gene was found in 73.9% of S.aureus isolates. RT-PCR shows a significant decrease in of blaZ gene expression at 250 and 500 µg/ml of monolaurin .
Anti-biofilm Activity
- Scientific Field : Microbiology
- Application Summary : Monolaurin has shown anti-biofilm activity against Staphylococcus aureus .
- Methods of Application : A docking study of monolaurin against Clf A (clumping factor A) was carried out using the AutoDock programme, and Pymol software was used to evaluate the generated hydrogen bonds in the docked complex .
- Results : The compound monolaurin demonstrated good receptor ClfA binding affinity with an estimated binding energy of kcal/mol .
Inhibitory Effects Against Bacterial Infections
- Scientific Field : Infectious Diseases
- Application Summary : Monolaurin has shown potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C. difficile, Giardia lamblia, and Entamoeba histolytica (which can cause diarrhea) in lab settings .
- Results : The specific results or outcomes obtained are not detailed in the source .
Immune Support
- Scientific Field : Immunology
- Application Summary : Monolaurin has been widely studied and may help support and maintain a healthy immune response .
- Results : The specific results or outcomes obtained are not detailed in the source .
Digestive Health
- Scientific Field : Gastroenterology
- Application Summary : Other studies have explored monolaurin’s potential to promote and regulate healthy digestion .
- Results : The specific results or outcomes obtained are not detailed in the source .
Skin Health
- Scientific Field : Dermatology
- Application Summary : Monolaurin is also being explored for its potential benefits in promoting skin health .
- Results : The specific results or outcomes obtained are not detailed in the source .
Synergistic Interactions with β-lactam Antibiotics
- Scientific Field : Pharmacology
- Application Summary : Monolaurin has shown synergistic interactions with β-lactam antibiotics against Staphylococcus aureus. This study aims to examine the efficacy of monolaurin both individually and in combination with β-lactam antibiotics against Staphylococcus aureus isolates .
- Methods of Application : Agar dilution method was used for determination of minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates. Scanning electron microscope (SEM) was used to detect morphological changes in S.aureus after treatment with monolaurin. Conventional and Real-time Polymerase chain reaction (RT-PCR) were performed to detect of beta-lactamase (blaZ) gene and its expressional levels after monolaurin treatment .
- Results : The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml. SEM showed cell elongation and swelling in the outer membrane of S.aureus in the presence of 1xMIC of monolaurin. bla Z gene was found in 73.9% of S.aureus isolates. RT-PCR shows a significant decrease in of blaZ gene expression at 250 and 500 µg/ml of monolaurin .
Antifungal Effects
- Scientific Field : Microbiology
- Application Summary : Both monolaurin and coconut oil, which contains lauric acid, are possibly best known for their antifungal effects. The common fungus, Candida albicans ( C. albicans) can affect the skin, genitals, throat, and mouth of humans. Monolaurin has been shown in research to treat infection with C. albicans, while also controlling the pro-inflammatory response of the body to the fungus .
- Results : The specific results or outcomes obtained are not detailed in the source .
Inhibition of Bacterial Infections
- Scientific Field : Infectious Diseases
- Application Summary : Monolaurin benefits from a number of clinical studies which explore the potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C. difficile, Giardia lamblia, and Entamoeba histolytica (which can cause diarrhea) in lab settings .
- Results : The specific results or outcomes obtained are not detailed in the source .
Future Directions
properties
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
Record name | 1-Monolaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3-Dihydroxypropyl dodecanoate | |
CAS RN |
142-18-7, 27215-38-9, 67701-26-2 | |
Record name | 1-Monolaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monolaurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C12-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl laurate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycerides, C12-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Monolaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycerides, C12-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lauric acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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